Tetrahydrothiophene-2-carbonitrile
Overview
Description
Tetrahydrothiophene-2-carbonitrile is a heterocyclic organic compound that features a five-membered ring containing sulfur and a nitrile group. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the sulfur atom in the ring structure imparts unique chemical properties to the compound, making it a valuable building block in synthetic chemistry.
Mechanism of Action
Target of Action
Tetrahydrothiophene-2-carbonitrile is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . Thiophene derivatives have been used in various applications, from industrial chemistry and material science as corrosion inhibitors to the advancement of organic semiconductors . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets due to their diverse biological effects . For instance, some thiophene derivatives are known to block voltage-gated sodium channels . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects, suggesting they may interact with multiple biochemical pathways
Result of Action
As a derivative of thiophene, it may share some of the biological effects associated with thiophene derivatives, such as anticancer, anti-inflammatory, and antimicrobial properties . .
Biochemical Analysis
Biochemical Properties
Tetrahydrothiophene-2-carbonitrile plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-studied. Thiophene derivatives have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrothiophene-2-carbonitrile can be synthesized through several methods. One common approach involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, often involving catalysts and specific temperature and pressure settings to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Tetrahydrothiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Tetrahydrothiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Derivatives of this compound are explored for their potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Thiophene-2-carbonitrile: Similar structure but lacks the tetrahydro modification.
Tetrahydrothiophene: Lacks the nitrile group.
Thiophene: The parent compound without any substituents.
Uniqueness: Tetrahydrothiophene-2-carbonitrile is unique due to the presence of both the sulfur atom and the nitrile group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications.
Properties
IUPAC Name |
thiolane-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHCAJNRBFUGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549188 | |
Record name | Thiolane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112212-94-9 | |
Record name | Thiolane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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